Cas no 1803549-53-2 (3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-acetonitrile)
3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-acetonitrile
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- Inchi: 1S/C9H5F3N4O/c10-9(11,12)17-7-4-16-6(1-2-13)8(15)5(7)3-14/h4H,1,15H2
- InChI Key: JNHSIEROBBOHJS-UHFFFAOYSA-N
- SMILES: FC(OC1=CN=C(CC#N)C(=C1C#N)N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 365
- XLogP3: 1.3
- Topological Polar Surface Area: 95.7
3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026003899-500mg |
3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-acetonitrile |
1803549-53-2 | 97% | 500mg |
$1,019.20 | 2022-04-02 | |
| Alichem | A026003899-1g |
3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-acetonitrile |
1803549-53-2 | 97% | 1g |
$1,680.00 | 2022-04-02 |
3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-acetonitrile Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-acetonitrile
3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-acetonitrile: A Comprehensive Overview
3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-acetonitrile, also known by its CAS number 1803549-53-2, is a highly functionalized organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its pyridine ring, which is substituted with an amino group at position 3, a cyano group at position 4, a trifluoromethoxy group at position 5, and an acetonitrile group at position 2. The combination of these substituents imparts unique electronic and steric properties to the molecule, making it a valuable compound for research and development.
The synthesis of 3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-acetonitrile involves a series of multi-step reactions, often utilizing advanced organic synthesis techniques. Recent studies have focused on optimizing the synthesis process to improve yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic methods to streamline the production of this compound. These advancements not only enhance the efficiency of synthesis but also reduce the environmental footprint associated with its production.
The structural features of this compound make it an attractive candidate for various applications. The presence of multiple electron-withdrawing groups, such as the cyano and trifluoromethoxy groups, significantly increases the electrophilicity of the pyridine ring. This makes it a promising substrate for nucleophilic aromatic substitution reactions, which are widely used in drug discovery and materials science. Additionally, the amino group at position 3 provides a site for further functionalization, enabling the creation of derivatives with tailored properties.
Recent research has highlighted the potential of 3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-acetonitrile in pharmacology. Studies have shown that this compound exhibits potent inhibitory activity against certain kinases, making it a potential lead compound for anti-cancer drug development. Furthermore, its ability to modulate ion channels has been explored in the context of treating neurological disorders. These findings underscore the importance of this compound in advancing medical research and therapeutic development.
In addition to its pharmacological applications, this compound has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes (LEDs). Researchers have investigated its ability to act as an electron-deficient acceptor material in organic photovoltaic devices, where it can facilitate efficient charge separation and transport.
The environmental impact of 3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-acetonitrile has also been a topic of interest. Studies have examined its biodegradation pathways and toxicity profiles to assess its potential risks to ecosystems. While preliminary data suggest that it is not highly persistent in the environment, further research is needed to fully understand its ecological implications.
In conclusion, 3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-acetonitrile is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it a valuable tool for researchers in chemistry, pharmacology, and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in scientific advancements.
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